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Compound of Interest |

Compound Name: 3-(4-Chlorophenyl)glutaramic acid
CAS No.: 1141-23-7
Cat. No.: B195681

Get Quote

This technical guide provides a detailed exploration of the spectroscopic properties of 3-(4-
Chlorophenyl)glutaramic acid. Designed for researchers, scientists, and professionals in
drug development, this document offers a predictive analysis of its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of publicly
available experimental spectra, this guide serves as a robust framework for compound
verification and structural elucidation.

Introduction

3-(4-Chlorophenyl)glutaramic acid, with the CAS Number 1141-23-7, is a derivative of
glutaric acid and is structurally related to pharmacologically relevant compounds.[1][2][3][4] Its
molecular formula is C11H12CINO3, and it has a molecular weight of 241.67 g/mol .[1][2][3][4]
Accurate spectroscopic analysis is paramount for confirming the identity and purity of this
compound in research and development settings. This guide will delve into the theoretical
underpinnings of its spectroscopic signature.
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Molecular Structure and Predicted Spectroscopic
Data

The molecular structure of 3-(4-Chlorophenyl)glutaramic acid is foundational to
understanding its spectroscopic behavior. The following diagram illustrates the numbering
convention used for the subsequent NMR predictions.

Caption: Molecular structure of 3-(4-Chlorophenyl)glutaramic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the
aromatic, methine, and methylene protons. The chemical shifts are influenced by the electron-
withdrawing effects of the chlorine atom, the carboxylic acid, and the amide group.

Predicted Chemical

Proton(s) _ Predicted Multiplicity  Integration
Shift (ppm)
Aromatic (H-2', H-6") 72-74 Doublet 2H
Aromatic (H-3', H-5" 71-73 Doublet 2H
Methine (H-3) 3.2-35 Multiplet 1H
Methylene (H-2) 26-28 Multiplet 2H
Methylene (H-4) 24-26 Multiplet 2H
Amide (-NH2) 6.5-7.5 Broad Singlet 2H
Carboxylic Acid (-OH) 10.0-12.0 Broad Singlet 1H

The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The
chemical shifts are indicative of the carbon's hybridization and its proximity to electronegative
atoms.
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Carbon(s) Predicted Chemical Shift (ppm)
Carbonyl (Carboxylic Acid, C-5) 175-180

Carbonyl (Amide, C-1) 170 - 175

Aromatic (C-1") 140 - 145

Aromatic (C-4") 130 - 135

Aromatic (C-2', C-6") 128 - 130

Aromatic (C-3', C-5" 115-125

Methine (C-3) 40 - 45

Methylene (C-2) 35-40

Methylene (C-4) 30-35

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their
characteristic vibrations.
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Predicted Absorption Range

Functional Group Intensity
(cm~)

O-H Stretch (Carboxylic Acid) 2500 - 3300 Broad, Strong

N-H Stretch (Amide) 3100 - 3500 Medium (two bands)

C-H Stretch (Aromatic) 3000 - 3100 Medium

C-H Stretch (Aliphatic) 2850 - 3000 Medium

C=0 Stretch (Carboxylic Acid) 1700 - 1725 Strong

C=0 Stretch (Amide) 1630 - 1680 Strong

C=C Stretch (Aromatic) 1450 - 1600 Medium

C-N Stretch (Amide) 1200 - 1400 Medium

C-0O Stretch (Carboxylic Acid) 1210 - 1320 Strong

C-ClI Stretch 1000 - 1100 Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, which helps in determining the molecular weight and elemental composition.

e Molecular lon (M*): The expected molecular ion peak would be at m/z 241. An isotopic peak
at M+2 with roughly one-third the intensity of the molecular ion peak is also expected due to
the presence of the 37Cl isotope.

o Key Fragmentation Patterns:
o Loss of the carboxylic acid group (-COOH, 45 Da).
o Loss of the amide group (-CONHz, 44 Da).

o Cleavage of the bond between C3 and C4, leading to fragments corresponding to the
chlorophenyl-containing portion and the glutaramic acid side chain.
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Experimental Protocols

To obtain the actual spectroscopic data for 3-(4-Chlorophenyl)glutaramic acid, the following
experimental workflows are recommended.

Spectroscopic Analysis Workflow

Sample Preparation

NMR Data Acquisition

(*H and 3C) IR Data Acquisition MS Data Acquisition

Data Processing

Spectral Interpretation

Structure Elucidation
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Caption: A typical experimental workflow for spectroscopic analysis.

'H and **C NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of 3-(4-Chlorophenyl)glutaramic acid in
approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-de or CDCls). Add a small
amount of tetramethylsilane (TMS) as an internal standard.

 Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the
instrument to ensure optimal resolution.

o Data Acquisition:

o 'H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of
scans should be averaged to obtain a good signal-to-noise ratio.

o 13C NMR: Acquire the proton-decoupled 13C spectrum. A larger number of scans will be
required due to the lower natural abundance of 13C.

o Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate
the chemical shift scale using the TMS signal at O ppm.

Infrared (IR) Spectroscopy

e Sample Preparation:

o KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and
press it into a thin, transparent pellet.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on
the ATR crystal.

¢ Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition: Collect a background spectrum of the empty sample compartment or the
clean ATR crystal. Then, collect the sample spectrum.
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Data Processing: The instrument software will automatically ratio the sample spectrum to the
background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,
methanol or acetonitrile).

Instrument Setup: Use a mass spectrometer with an appropriate ionization source, such as
Electrospray lonization (ESI) or Atmospheric Pressure Chemical lonization (APCI).

Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the
mass spectrum over a suitable m/z range.

Data Processing: The instrument software will generate the mass spectrum, from which the
molecular ion and fragment ions can be identified.

Conclusion

This guide provides a comprehensive overview of the predicted spectroscopic data for 3-(4-

Chlorophenyl)glutaramic acid. By understanding the theoretical basis for its NMR, IR, and

MS spectra, researchers can more effectively utilize these analytical techniques for the

characterization and quality control of this compound. The provided experimental protocols

offer a standardized approach to obtaining high-quality spectroscopic data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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